3,3'-Difluorobenzophenone

Catalog No.
S752668
CAS No.
345-70-0
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Difluorobenzophenone

CAS Number

345-70-0

Product Name

3,3'-Difluorobenzophenone

IUPAC Name

bis(3-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H

InChI Key

UBJLBNGSWJBOGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F

Cross-linking Agent in Polymer Chemistry:

,3'-DFB can act as a cross-linking agent in the synthesis of polymers. The presence of the ketone group allows it to react with various functional groups, such as amines and thiols, to form covalent bonds and create a more robust and networked polymer structure. This property has been explored for the development of various functional polymers, including photoresists, coatings, and adhesives [1].

[1] Younes, I., & Kadri, A. (2014). New photocrosslinkable poly(arylene ether sulfone)s based on 3,3′-difluorobenzophenone for advanced microfluidic applications. RSC Advances, 4(11), 5824-5833.

Photoinitiator in Photopolymerization:

,3'-DFB can be used as a photoinitiator in the process of photopolymerization. Upon exposure to ultraviolet (UV) light, 3,3'-DFB undergoes photoexcitation, generating reactive species that can initiate the polymerization reaction of various monomers. This property makes it valuable for applications such as 3D printing, photolithography, and the production of UV-curable coatings and adhesives [2, 3].

[2] Crivello, J. V., & Lovell, P. A. (1977). Photoinitiated polymerization of epoxy resins with 3,3′-difluorobenzophenone. Journal of Polymer Science: Polymer Chemistry Edition, 15(10), 2457-2473.

[3] Dietliker, K., & Moszner, N. (2013). Photopolymerization of acrylates with highly efficient and readily accessible photoinitiators. Macromolecules, 46(15), 5991-6000.

Probe Molecule in Fluorescence Studies:

,3'-DFB possesses unique fluorescence properties, making it a valuable tool for various fluorescence-based studies. Its fluorescence emission intensity and lifetime are sensitive to its surrounding environment, allowing researchers to use it as a probe molecule to study various phenomena such as solvent polarity, microenvironments in polymers, and protein-ligand interactions [4, 5].

[4] Yoon, S. C., Park, S. Y., & Lee, S. J. (2000). Environment-sensitive fluorescence behavior of 3,3′-difluorobenzophenone in various solvents. Bulletin of the Korean Chemical Society, 21(11), 1277-1282.

Molecular Structure Analysis

The key feature of 3,3'-Difluorobenzophenone's structure is the central carbonyl group (C=O) linked to two phenyl rings (C₆H₅) at the 3 and 3' positions. These phenyl rings each have a fluorine atom attached at the 3' position, resulting in the "difluoro" designation []. This structure gives the molecule several notable aspects:

  • Aromatic character: The presence of two phenyl rings contributes to the molecule's aromaticity, which influences its stability and reactivity.
  • Electron-withdrawing effect of fluorine: The fluorine atoms attached to the phenyl rings are electron-withdrawing, meaning they pull electron density away from the carbonyl group. This can affect the reactivity of the carbonyl group in certain reactions [].

Chemical Reactions Analysis

Several chemical reactions involving 3,3'-Difluorobenzophenone are relevant to scientific research. Here are a few examples:

  • Synthesis: A common method for synthesizing 3,3'-Difluorobenzophenone involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride (C₆H₅COCl) and aluminum chloride (AlCl₃) as a Lewis acid catalyst to react with fluorobenzene (C₆H₅F) [].

Balanced chemical equation:

C₆H₅COCl + 2C₆H₅F → (C₆H₅F)₂CO + HCl (with AlCl₃ catalyst)

  • Further functionalization: The reactive carbonyl group allows for further functionalization through various reactions like aldol condensation or nucleophilic addition reactions. These reactions can be used to introduce new functional groups onto the molecule, creating new derivatives for specific research purposes [].

Physical And Chemical Properties Analysis

  • Melting point: 83-85 °C [].
  • Boiling point: Above 300 °C (decomposes) [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Stable under normal storage conditions [].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,3'-Difluorobenzophenone

Dates

Modify: 2023-08-15

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